2-Pyrazinecarboxylic acid, 6-(bromomethyl)-, methyl ester
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Overview
Description
Methyl 6-(bromomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(bromomethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrazine-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of methyl 6-(bromomethyl)pyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or acetonitrile and may require catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation would produce a carboxylic acid .
Scientific Research Applications
Methyl 6-(bromomethyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-(bromomethyl)pyrazine-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in modifying biological molecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromopyrazine-2-carboxylate
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- Methyl 6-bromopyridine-2-carboxylate
Uniqueness
Methyl 6-(bromomethyl)pyrazine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity that is not found in other similar compounds. This makes it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-3-5(2-8)10-6/h3-4H,2H2,1H3 |
InChI Key |
JKHBPNIJQHBHMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1)CBr |
Origin of Product |
United States |
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